
2-(4-Fluorophenoxy)-1-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluorophenoxy)-1-propanamine hydrochloride” is a chemical compound that contains a fluorophenoxy group attached to a propanamine. The presence of the fluorine atom and the phenoxy group could potentially give this compound unique properties, such as increased stability or reactivity, compared to similar compounds without these groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain (the propyl group), with an amine group (-NH2) attached to one end and a fluorophenoxy group attached to the other. The fluorophenoxy group consists of a phenyl ring (a six-carbon ring) with a fluorine atom and an oxygen atom attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom and the amine group. The fluorine atom is highly electronegative, which could make the compound more reactive. The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its stability and potentially its boiling point compared to similar compounds without a fluorine atom .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
2-(4-Fluorophenoxy)-1-propanamine hydrochloride is explored in the context of NMDA receptor antagonists. In particular, the synthesis and radiolabeling of this compound for potential applications in studying the NMDA receptor are noteworthy. The study by Moe et al. (1998) demonstrates the preparation of a radiolabeled ligand for the NMDA receptor, showcasing its potential in neuroscientific research (Moe et al., 1998).
Androgen Receptor Modulators
This compound has also been examined in the field of androgen receptor modulators. Wu et al. (2006) explored its pharmacokinetics and metabolism in rats, which is integral to understanding its utility in treating androgen-dependent diseases (Wu et al., 2006).
Antibacterial Applications
Arutyunyan et al. (2017) conducted a study on the antibacterial activity of derivatives of this compound. They found that the hydrochlorides of these derivatives exhibit high antibacterial properties, indicating potential use in antimicrobial research (Arutyunyan et al., 2017).
Neurokinin-1 Receptor Antagonists
The compound is also investigated in the development of neurokinin-1 receptor antagonists. Harrison et al. (2001) synthesized and evaluated a variant for its efficacy in clinical tests related to emesis and depression (Harrison et al., 2001).
Serotonin-Selective Reuptake Inhibitors
Dorsey et al. (2004) synthesized new derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as selective serotonin reuptake inhibitors (SSRIs), investigating their potential in treating depression with a focus on reducing adverse reactions (Dorsey et al., 2004).
Molecular Structure Analysis
Robertson et al. (1988) provided insights into the molecular structure of a related compound, fluoxetine hydrochloride, offering valuable information for drug design and understanding interaction mechanisms with biological targets (Robertson et al., 1988).
Neuroprotective Effects
In neuroscience, the neuroprotective effects of neuronal Ca(2+) channel blockers related to 2-(4-Fluorophenoxy)-1-propanamine hydrochloride are investigated. Hicks et al. (2000) examined these effects in vivo, contributing to the understanding of neuroprotection in cerebral ischemia (Hicks et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXTTDZDNYWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589306 |
Source


|
| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-propanamine hydrochloride | |
CAS RN |
1051368-76-3 |
Source


|
| Record name | 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

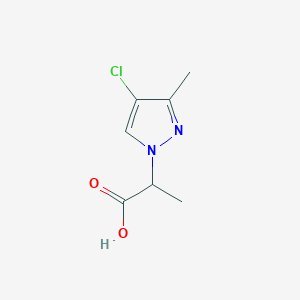

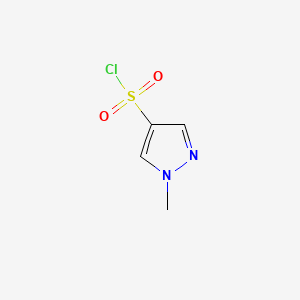
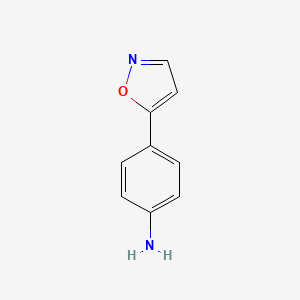
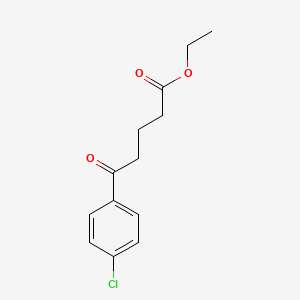
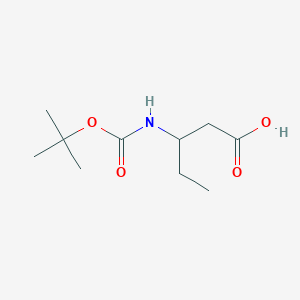

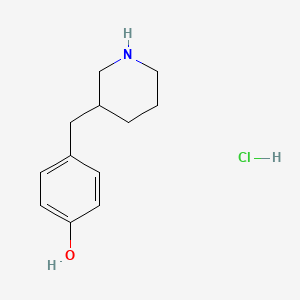
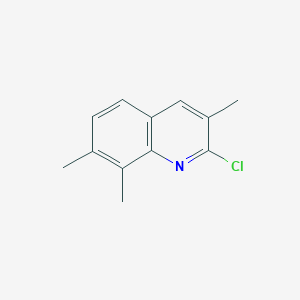
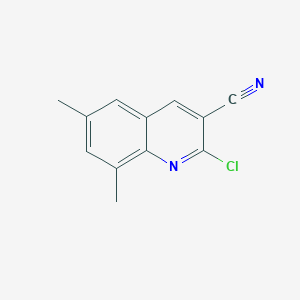

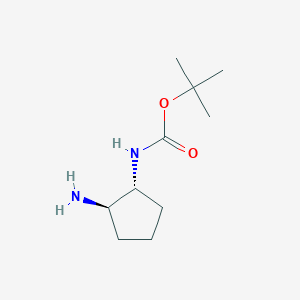
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)